Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Lipophilicity Drug-likeness CNS MPO

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS 1823887-92-8) is a bicyclic heterocycle belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class, distinguished by a chlorine atom at the 6-position and a methyl ester at the 8-position of the saturated quinoline core. The compound has a molecular weight of 225.67 g/mol, a computed XLogP3 of 2.8, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 38.3 Ų.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
Cat. No. B11882787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC2=C1NCCC2)Cl
InChIInChI=1S/C11H12ClNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h5-6,13H,2-4H2,1H3
InChIKeyNNZLTSYZMPDDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate: Core Scaffold Identity and Procurement Context


Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS 1823887-92-8) is a bicyclic heterocycle belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class, distinguished by a chlorine atom at the 6-position and a methyl ester at the 8-position of the saturated quinoline core [1]. The compound has a molecular weight of 225.67 g/mol, a computed XLogP3 of 2.8, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 38.3 Ų [1]. It is primarily sourced as a versatile small-molecule scaffold and synthetic intermediate for medicinal chemistry and agrochemical research programs .

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate: Why Analog Interchange Risks Project Inconsistency


Tetrahydroquinoline-8-carboxylate scaffolds with different 6-position halogens (H, F, Cl, Br) or free carboxylic acid forms are not freely interchangeable building blocks. The identity of the 6-substituent directly governs lipophilicity (ΔXLogP3 > 0.6 units between Cl and H), molecular weight (range 191–270 Da), and cross-coupling reactivity (C–Cl is substantially less reactive toward Pd-catalyzed couplings than C–Br), while the methyl ester provides a protected, more lipophilic handle relative to the free carboxylic acid [1]. These physicochemical and reactivity differences mean that substituting the chloro-methyl ester with a bromo, fluoro, unsubstituted, or free acid congener can alter synthetic route feasibility, intermediate purification behavior, and ultimately the structure-activity relationship (SAR) of downstream products .

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate: Head-to-Head and Cross-Study Differentiation Data


Lipophilicity (XLogP3) Comparison: 6-Chloro Methyl Ester vs. Unsubstituted Analogs

The target compound exhibits a computed XLogP3 of 2.8 [1], whereas the unsubstituted methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate shows an XLogP3 of 2.2 . This ΔXLogP3 of +0.6 is attributable to the 6-chloro substituent and places the compound closer to the optimal lipophilicity range for CNS drug-likeness (XLogP3 2–3.5). The 6-bromo analog is estimated to have XLogP3 ~3.3–3.5, which may exceed the optimal range and increase promiscuity risk, while the 6-fluoro analog is predicted to have XLogP3 ~2.0–2.3, potentially limiting membrane permeability .

Lipophilicity Drug-likeness CNS MPO

Molecular Weight Differentiation: Optimized Fragment Size for Lead Generation

The molecular weight of the target compound is 225.67 g/mol [1], compared to 270.13 g/mol for the 6-bromo analog , 209.22 g/mol for the 6-fluoro analog , and 191.23 g/mol for the unsubstituted analog . The 6-chloro analog occupies a middle ground, providing sufficient heavy atom count (15) for meaningful target engagement while remaining within the fragment-like space (MW < 300 Da). The 6-bromo analog, at 270 Da, is 20% heavier and carries a larger halogen that may sterically hinder binding to certain protein pockets.

Fragment-based drug discovery Molecular weight Lead-likeness

Cross-Coupling Reactivity Orthogonality: C–Cl vs. C–Br in Multi-Step Synthesis

In Pd-catalyzed Suzuki-Miyaura cross-coupling, aryl chlorides are substantially less reactive than aryl bromides (relative reactivity: I > OTf > Br >> Cl) [1]. The 6-chloro substituent on the target compound is resistant to standard Suzuki conditions that readily couple the 6-bromo analog, enabling sequential, orthogonal coupling strategies where the 8-methyl ester or other handles are functionalized first without competing reaction at C-6 [2]. This contrasts with the more labile 6-bromo scaffold, which requires careful protecting group strategies to avoid premature consumption of the C-Br bond.

Cross-coupling Suzuki-Miyaura Orthogonal reactivity

Free Base vs. Hydrochloride Salt: Storage and Formulation Advantages

The target compound is commercially supplied as the free base (NLT 98% purity), stored at room temperature . In contrast, the 6-bromo analog is predominantly available as the hydrochloride salt (e.g., Sigma-Aldrich ENAH11DD2207, 95% purity) . The free base form of the 6-chloro compound simplifies direct use in organic reactions without the need for pre-neutralization and reduces the risk of hydrochloride-mediated equipment corrosion during scale-up. The free base also provides a lower molecular weight per mole of active scaffold (225.67 vs. 307 Da for the HCl salt of the bromo analog).

Salt form Stability Solubility

Class-Level Biological Activity: Chloro Substitution Confers Enhanced Acetylcholinesterase Inhibition Over Non-Chlorinated Analogs

In a comparative study of tetrahydroquinoline-based tacrine analogs, compounds containing a chloro substituent displayed higher in vitro acetylcholinesterase (AChE) inhibitory activity compared to their non-chlorinated counterparts, evaluated in vitro with tacrine as a reference standard . Although the study did not specifically test the 6-chloro-8-methyl ester compound, the SAR trend establishes that the 6-chloro group is a key pharmacophoric element for AChE engagement within the tetrahydroquinoline chemotype. Specific heterodimer compounds incorporating 6-chlorotacrine and tetrahydroquinolone motifs achieved AChE IC50 values below 1 nM [1], underscoring the potency-enhancing role of the chloro substituent.

Acetylcholinesterase Chloro effect Tetrahydroquinoline SAR

Methyl Ester as a Protected Carboxylic Acid Prodrug/Intermediate Handle

Tetrahydroquinoline-8-carboxylic acid derivatives exhibit therapeutic effects in adjuvant arthritis models, with suppressive activity on bone destruction [1]. The methyl ester form of the 6-chloro analog serves as a lipophilic, protected precursor to the corresponding carboxylic acid (6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, CAS 34849-21-3, MW 211.64) . The methyl ester increases logD by approximately 2–3 units relative to the ionized carboxylate at physiological pH, enhancing membrane permeability. Controlled hydrolysis of the ester (enzymatic or basic) releases the active acid, a strategy commonly employed in prodrug design and scaffold diversification.

Prodrug Ester hydrolysis Tetrahydroquinoline-8-carboxylic acid

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate: Evidence-Backed Application Scenarios for Procurement


Fragment-Based Drug Discovery (FBDD) Library Design for CNS Targets

With an MW of 225.67 Da and XLogP3 of 2.8, the compound sits within the fragment-like property space (MW < 300, logP < 3) deemed optimal for CNS FBDD libraries. Its 6-chloro substitution provides a validated SAR handle for cholinergic target engagement as evidenced by class-level AChE inhibition data , making it suitable as a starting fragment for acetylcholinesterase or butyrylcholinesterase inhibitor programs.

Orthogonal Multi-Step Synthesis of Diversified Quinoline Libraries

The differential reactivity between the C-6 chloro substituent (unreactive under mild Suzuki conditions) and the methyl ester enables sequential derivatization strategies. The ester can be hydrolyzed or amidated first, while the chloro handle remains intact for subsequent cross-coupling under forcing conditions [1]. This orthogonality is not achievable with the more labile 6-bromo analog.

Prodrug Design and Antirheumatic Lead Optimization

As the methyl ester of the antirheumatic tetrahydroquinoline-8-carboxylic acid pharmacophore, this compound can serve as a lipophilic prodrug precursor. The methyl ester enhances membrane permeability (ΔlogD > 3 vs. free acid) and can be enzymatically hydrolyzed in vivo to release the active acid form, which has demonstrated therapeutic effects on adjuvant arthritis and bone destruction suppression in rodent models [2].

Chemical Biology Probe Development Requiring Defined Halogen Reactivity

The single chlorine atom at the 6-position provides a defined heavy atom for X-ray crystallography phasing without the excessive steric bulk of bromine, while the methyl ester offers a modular handle for linker attachment. This combination is advantageous for designing chemical probes where both structural information (via anomalous scattering) and synthetic tractability are required.

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